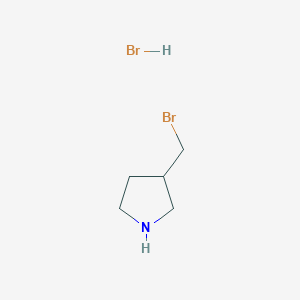

![molecular formula C12H11F3N6O2 B2989641 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903049-46-6](/img/structure/B2989641.png)

2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

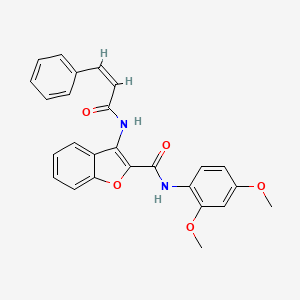

The compound “2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It is part of a series of compounds designed to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, an emerging immunotherapeutic approach .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Heterocyclic compounds play a crucial role in pharmaceutical chemistry due to their diverse biological activities. A study by Kozachenko et al. (2010) describes the synthesis of new derivatives of oxazolo-[4,5-e]pyrimidine, a process involving the interaction of 2-acylamino-3,3-dichloro-acrylonitriles with ethylenediamine. This pathway demonstrates the versatility of heterocyclic compound synthesis, which could be applicable for compounds with similar structures to "2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide" (Kozachenko et al., 2010).

Biochemical Impacts and Potential Insecticidal Applications

Soliman et al. (2020) synthesized a novel series of heterocyclic compounds, including triazolo[1,5-a]pyrimidine and imidazolidine derivatives, demonstrating significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications of related compounds in pest management strategies (Soliman et al., 2020).

Antimicrobial and Antitumor Activities

Research on the synthesis and evaluation of thienopyrimidine derivatives by Bhuiyan et al. (2006) revealed pronounced antimicrobial activity, indicating the potential of similarly structured compounds in developing new antimicrobial agents. This aligns with the growing need for novel antimicrobials due to increasing antibiotic resistance (Bhuiyan et al., 2006).

Antioxidant Properties

A study by Bassyouni et al. (2012) focused on the synthesis of new derivatives including triazinones and their evaluation for antioxidant activities. The research highlights the importance of heterocyclic compounds in developing antioxidants, which could imply potential health benefits of structurally related compounds in combating oxidative stress (Bassyouni et al., 2012).

Novel Synthetic Approaches

Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for building fused triazines with potential biological activity. The study provides insights into synthetic strategies that could be applicable for synthesizing complex heterocyclic systems, including those related to "this compound" (Zamora et al., 2004).

Wirkmechanismus

Target of Action

The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

The compound acts as an inhibitor of DPP-4 . By inhibiting DPP-4, it prevents the inactivation of incretin hormones, thereby increasing their availability . This leads to an increase in insulin production and a decrease in the production of glucagon in the pancreas .

Biochemical Pathways

The inhibition of DPP-4 affects the glucose-insulin regulation pathway . The increased availability of incretin hormones enhances the secretion of insulin, a hormone that promotes the uptake of glucose into cells, thereby reducing blood glucose levels . At the same time, the compound decreases the production of glucagon, a hormone that opposes the action of insulin by promoting the release of glucose into the bloodstream .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The result of the compound’s action is a regulation of blood glucose levels . By increasing insulin production and decreasing glucagon production, the compound helps to lower blood glucose levels, making it useful in the treatment of type 2 diabetes .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body that might interact with it.

Eigenschaften

IUPAC Name |

2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N6O2/c13-12(14,15)7-2-1-4-20-8(18-19-9(7)20)6-17-11(23)21-5-3-16-10(21)22/h1-2,4H,3,5-6H2,(H,16,22)(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQMYKISWSGRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)